3-Amino-1-(4-methylphenyl)but-2-en-1-one
Description
3-Amino-1-(4-methylphenyl)but-2-en-1-one is an α,β-unsaturated ketone derivative featuring an amino group at the β-position and a 4-methylphenyl substituent at the carbonyl position. This compound belongs to a broader class of enaminones, which are characterized by their conjugated system of a carbonyl group and an amine, enabling diverse reactivity and applications in organic synthesis and medicinal chemistry.
Properties
CAS No. |
131474-81-2 |
|---|---|
Molecular Formula |
C11H13NO |
Molecular Weight |
175.23 g/mol |
IUPAC Name |
3-amino-1-(4-methylphenyl)but-2-en-1-one |
InChI |
InChI=1S/C11H13NO/c1-8-3-5-10(6-4-8)11(13)7-9(2)12/h3-7H,12H2,1-2H3 |
InChI Key |
HBKJOBYIQMXNLQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C=C(C)N |
Origin of Product |
United States |
Comparison with Similar Compounds
3-Amino-4,4,4-trifluoro-1-phenylbut-2-en-1-one
- Structure : Replaces the 4-methylphenyl group with a phenyl ring and introduces a trifluoromethyl group at the γ-position .
- The absence of the methyl group reduces lipophilicity compared to the target compound.
- Synthesis: Likely synthesized via similar Pd-catalyzed cross-coupling reactions, as seen in for quinoline derivatives .
(E)-4-Amino-1,1,1-trifluoro-but-3-en-2-one
4-Amino-2-(4-chlorophenyl)-3-(4-methoxyphenyl)quinoline (4k)
- Structure: Incorporates a quinoline core with chloro- and methoxyphenyl substituents .
- Impact : The chloro group increases electrophilicity, while the methoxy group enhances solubility via hydrogen bonding. These substitutions contrast with the methyl group’s hydrophobic effects in the target compound.
Physicochemical Properties
Notes:
- The 4-methylphenyl group in the target compound likely increases LogP compared to non-aromatic analogs like (E)-4-amino-1,1,1-trifluoro-but-3-en-2-one.
- Quinoline derivatives (e.g., 4k) exhibit higher melting points due to extended π-conjugation and crystallinity .
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